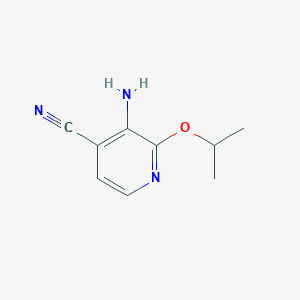

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile

描述

属性

分子式 |

C9H11N3O |

|---|---|

分子量 |

177.20 g/mol |

IUPAC 名称 |

3-amino-2-propan-2-yloxypyridine-4-carbonitrile |

InChI |

InChI=1S/C9H11N3O/c1-6(2)13-9-8(11)7(5-10)3-4-12-9/h3-4,6H,11H2,1-2H3 |

InChI 键 |

VSGCRWDGNLNGNC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC1=NC=CC(=C1N)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)-3-nitropyridine. This intermediate is then reduced to 2-(propan-2-yloxy)-3-aminopyridine, which is subsequently reacted with cyanogen bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

化学反应分析

Types of Reactions

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated derivatives.

科学研究应用

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of bioactive molecules.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in disease processes .

相似化合物的比较

Structural Features and Substituent Effects

A comparison of 3-amino-2-(propan-2-yloxy)pyridine-4-carbonitrile with similar pyridine-carbonitrile derivatives highlights key differences in substituent chemistry and molecular architecture (Table 1):

Key Observations :

- Substituent Polarity : The isopropoxy group in the target compound is less polar than the methoxy group in or the hydroxyl group in , likely reducing aqueous solubility but improving lipid membrane permeability.

- Hydrogen Bonding: The amino group (H-bond donor) and cyano group (H-bond acceptor) facilitate intermolecular interactions, analogous to the hydroxylphenyl-thiazole system in .

- Molecular Weight : The target compound’s lower molecular weight (177.20 vs. 265.31–324.37) suggests advantages in drug-likeness parameters like oral bioavailability .

生物活性

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with an amino group, a propan-2-yloxy group, and a carbonitrile functional group. This unique configuration may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to 3-Amino-2-(propan-2-yloxy)pyridine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, with potential applications in cancer therapy.

The biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors. The compound may inhibit key metabolic pathways by binding to target proteins, leading to altered cellular processes. For instance, it has been suggested that similar pyridine derivatives can modulate the activity of enzymes involved in cell proliferation and apoptosis .

Antimicrobial Studies

A study focusing on pyridine derivatives revealed promising results for antimicrobial activity. Specifically, compounds with structural similarities to 3-Amino-2-(propan-2-yloxy)pyridine demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 3-Amino-Pyridine Derivative | 15 | Staphylococcus aureus |

| 3-Amino-Pyridine Derivative | 20 | Escherichia coli |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. One study indicated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 25 | Bleomycin | 30 |

These results highlight the potential of this compound as a candidate for further development in cancer therapeutics .

常见问题

Q. What are the primary synthetic routes for 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile?

The compound can be synthesized via modified Gewald methodologies, which involve cyclization reactions using lithium diisopropylamide (LDA) under controlled conditions. For example, intermediates such as chloromethyl benzotriazoles react with nitrile-containing precursors (e.g., salicylonitriles) to form pyridine derivatives. Reaction optimization includes solvent selection (e.g., THF or DMF) and temperature control (e.g., −78°C for LDA activation) to enhance stereochemical outcomes and yields . Alternative routes may involve condensation of ketones with aldehydes and cyanoacetates in ethanol under reflux, followed by ammonium acetate catalysis, as seen in analogous pyridine carbonitrile syntheses .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for structural validation. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for determining bond lengths, angles, and molecular geometry . For example, torsion angles and puckering parameters (e.g., Cremer-Pople coordinates) can resolve nonplanar ring conformations . Spectroscopic methods include:

- NMR : Assigning proton environments (e.g., methoxy or amino groups) and coupling constants.

- Mass Spectrometry : Confirming molecular weight and fragmentation patterns.

- IR : Identifying nitrile (C≡N) and amine (N-H) stretches.

Q. What are the key physicochemical properties relevant to its reactivity?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the nitrile and amino groups.

- Stability : Sensitive to light and heat; storage under inert atmospheres (N₂/Ar) is recommended.

- pKa : The amino group (pKa ~8-10) influences protonation states in aqueous solutions, affecting reactivity in nucleophilic substitutions.

Advanced Research Questions

Q. How can low yields in the LDA-mediated cyclization step be mitigated?

Low yields often stem from incomplete deprotonation or side reactions. Strategies include:

- Temperature Control : Maintaining strict cryogenic conditions (−78°C) during LDA addition.

- Solvent Purity : Ensuring anhydrous THF with ≤10 ppm H₂O.

- Catalyst Screening : Testing alternatives like KHMDS or Grignard reagents for improved selectivity .

- Workup Optimization : Quenching with NH₄Cl instead of H₂O to avoid hydrolysis of intermediates.

Q. How are crystallographic data discrepancies resolved during refinement?

Discrepancies in thermal parameters or residual electron density maps require:

- Twinned Data Analysis : Using SHELXD for structure solution and PLATON (ADDSYM) to detect missed symmetry elements .

- Validation Tools : CheckCIF for identifying geometric outliers (e.g., bond angle deviations >3σ).

- Hirshfeld Surface Analysis : To validate intermolecular interactions (e.g., H-bonding networks) .

Q. What computational methods predict the compound’s conformational flexibility?

- DFT Calculations : B3LYP/6-31G(d) optimizations to model ground-state geometries and transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on puckering dynamics (e.g., pyridine ring distortions) using AMBER or CHARMM force fields .

- QTAIM Analysis : Maps electron density critical points to quantify intramolecular interactions (e.g., C≡N···H-N hydrogen bonds).

Methodological Tables

Q. Table 1: Typical Reaction Conditions for LDA-Mediated Cyclization

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Solvent | THF (anhydrous) | Stabilizes LDA and intermediates |

| Temperature | −78°C → 0°C (ramp) | Controls reaction kinetics |

| Equivalents of LDA | 1.1 eq | Ensures complete deprotonation |

| Quenching Agent | NH₄Cl (sat. aq.) | Prevents hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。